3-(Perfluorophenyl)benzo[c]isoxazole
Description
Properties
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F5NO/c14-8-7(9(15)11(17)12(18)10(8)16)13-5-3-1-2-4-6(5)19-20-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGAFHSZSJFDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721618 | |
| Record name | 3-(Pentafluorophenyl)-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14186-66-4 | |
| Record name | 3-(Pentafluorophenyl)-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorophenyl)benzo[c]isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of a gold(III) chloride catalyst, which leads to the formation of substituted isoxazoles under moderate reaction conditions . Another method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which provides high regioselectivity and good yields .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic strategies is also explored to make the process more eco-friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorophenyl)benzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 3-(Perfluorophenyl)benzo[c]isoxazole derivatives exhibit significant anticancer properties. These compounds act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and other pathological conditions .
Case Study: MMP Inhibition
- Objective : To evaluate the inhibitory effects of this compound on MMPs.
- Method : In vitro assays were conducted using various cancer cell lines.
- Results : Compounds demonstrated IC50 values in the low micromolar range, indicating potent inhibitory action against MMP-2 and MMP-9.
Materials Science
Fluorescent Materials
The unique fluorinated structure of this compound makes it suitable for use in fluorescent materials. Its photophysical properties allow it to be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Emission Peak | 520 nm |
| Quantum Yield | 90% |
| Solubility in DCM | High |
Organic Synthesis
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including C-H functionalization and cycloaddition reactions, facilitating the development of complex molecular architectures.
Case Study: C-H Functionalization
Mechanism of Action
The mechanism of action of 3-(Perfluorophenyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The perfluorophenyl group distinguishes this compound from other benzo[c]isoxazole derivatives. Key comparisons include:
Notes:
- The perfluorophenyl group increases molecular weight and hydrophobicity compared to phenyl or halogenated analogs.
- Log P values for S1-S4 derivatives are lower due to the basic piperidine group, enhancing BBB penetration .
Antipsychotic Potential
- S1-S4 Derivatives: Exhibit blood-brain barrier (BBB) permeability (Log PS*fu brain = -2.9 to -3.2) comparable to Haloperidol and Resperidone.
- This compound: No direct antipsychotic data, but the perfluorophenyl group may enhance metabolic stability, a desirable trait for CNS drugs.
Receptor Affinity and Selectivity
- 6-Fluoro-piperidinyl Derivatives : Show high affinity for D2, 5-HT1A, and 5-HT2A receptors. Structural modifications (e.g., replacing the piperidinyl group with phenylpiperazine) reduce receptor binding by 50–80% .
- Perfluorophenyl Analog : Electron-withdrawing substituents may alter receptor interactions, though specific data are lacking.
Enzyme Inhibition
Key Research Findings
- BBB Penetration : The 6-fluoro-piperidinyl group in S1-S4 derivatives optimizes BBB permeability, critical for antipsychotic efficacy .
- Substituent Effects : Bulky or electron-withdrawing groups (e.g., perfluorophenyl) may hinder receptor binding but improve pharmacokinetic properties .
- Selective Channel Blockade : Z-6b, a benzo[d]isoxazole derivative, selectively inhibits NaV1.1 channels (IC₅₀ = 0.12 µM) without affecting NaV1.2/1.3/1.6, highlighting structural specificity .
Biological Activity
3-(Perfluorophenyl)benzo[c]isoxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is synthesized through various methods, including the cyclization of α,β-acetylenic oximes with catalysts like gold(III) chloride. The compound features a unique perfluorophenyl group, which enhances its stability and resistance to chemical degradation. This structural characteristic contributes to its biological activity by influencing interactions with molecular targets in biological systems.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound's ability to modulate these targets can lead to various biological effects, such as antimicrobial and anticancer properties. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit bacterial growth and induce apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against different strains of bacteria. In one study, the compound was tested against three strains of Staphylococcus aureus, including methicillin-resistant strains. The minimum inhibitory concentration (MIC) values were determined, revealing significant antimicrobial properties. For instance, certain derivatives showed MIC values as low as 0.5 µg/mL against resistant strains, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 29213 | 0.5 |
| S. aureus SF8300 (MRSA) | 1 | |
| S. aureus ST20171643 (Daptomycin-resistant) | 1 |
Cytotoxicity Studies
The cytotoxic effects of this compound have also been investigated using various cancer cell lines. In a study involving adenocarcinomic human alveolar basal epithelial cells (A549), the compound demonstrated a lack of cytotoxicity at concentrations up to 64 µg/mL after seven hours of exposure. This suggests a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Assay Results
| Compound | Cell Line | Concentration (µg/mL) | Cytotoxicity Observed |
|---|---|---|---|
| This compound | A549 | 64 | None |
Case Studies
Case Study 1: Antibacterial Efficacy
In a detailed investigation, researchers explored the structure-activity relationship (SAR) of various derivatives of benzo[c]isoxazole compounds. They found that modifications to the perfluorophenyl group significantly influenced antibacterial potency, with specific substitutions leading to enhanced activity against resistant bacterial strains.
Case Study 2: Cancer Cell Apoptosis
Another study focused on the apoptotic effects of this compound in cancer cells. Using flow cytometry and propidium iodide staining, researchers observed that treatment with the compound led to increased rates of apoptosis in A549 cells compared to controls, highlighting its potential as an anticancer agent .
Q & A
Q. Advanced
- Density functional theory (DFT) : Analyze electron distribution to predict reactive sites (e.g., fluorine’s electron-withdrawing effect enhances electrophilicity) .
- Molecular dynamics (MD) simulations : Track binding stability (e.g., bromine’s van der Waals radius vs. chlorine in GST’s hydrophobic pocket) over 100-ns trajectories .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl⋯H contacts < 3.1 Å in crystal packing) to prioritize derivatives for synthesis .
What in vitro assays are suitable for initial screening of the biological activity of benzo[c]isoxazole derivatives?
Q. Basic
- Enzyme inhibition : Measure IC against GR/GST via NADPH consumption (GR) or CDNB conjugation (GST) assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HT-1080 fibrosarcoma) with IC thresholds <20 μM .
- Solubility testing : Employ kinetic solubility assays (e.g., PBS buffer at pH 7.4) to exclude aggregates or false positives .
How can structure-activity relationship (SAR) studies optimize the anticancer potential of this compound hybrids?
Q. Advanced
- Electron-withdrawing groups : Fluorine or trifluoromethyl at the 3-position enhances cytotoxicity (e.g., 3-(trifluoromethyl)phenyl analogs with IC = 1.86 μM vs. Mtb) .
- Heterocyclic fusion : Benzo[1,2,3]selenadiazole hybrids (e.g., 3-(4-chlorophenyl)-selenadiazole-isoxazole) show dual inhibition of thioredoxin reductase and DNA topoisomerases .
- Pharmacophore modeling : Prioritize derivatives with logP <3.5 and polar surface area >80 Ų to balance membrane permeability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
